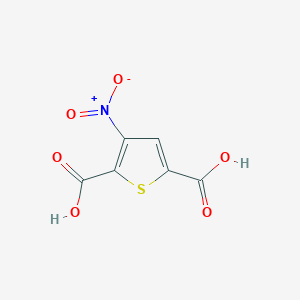

3-Nitrothiophene-2,5-dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-nitrothiophene-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO6S/c8-5(9)3-1-2(7(12)13)4(14-3)6(10)11/h1H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYMPHGMRCPBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1[N+](=O)[O-])C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001274892 | |

| Record name | 2,5-Thiophenedicarboxylic acid, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001274892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437794-39-2 | |

| Record name | 2,5-Thiophenedicarboxylic acid, 3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Thiophenedicarboxylic acid, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001274892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical properties of 3-Nitrothiophene-2,5-dicarboxylic acid

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Nitrothiophene-2,5-dicarboxylic Acid

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. The presence of a thiophene core, two carboxylic acid moieties, and an electron-withdrawing nitro group imparts a unique combination of reactivity and physicochemical properties. This guide provides a comprehensive overview of the synthesis, characterization, and chemical behavior of this versatile building block. We delve into its reactivity, focusing on the synthetic transformations of its key functional groups, and explore its potential applications as a precursor to complex molecular architectures, including pharmacologically active agents and advanced materials.

Introduction

Thiophene and its derivatives are fundamental scaffolds in a vast array of functional molecules, from pharmaceuticals to organic electronics.[1][2] The introduction of multiple, distinct functional groups onto this five-membered ring creates a platform for intricate molecular design. This compound stands out as a particularly valuable intermediate. Its structure is characterized by:

-

An electron-rich thiophene ring , which is nonetheless profoundly influenced by its substituents.

-

Two carboxylic acid groups at the 2- and 5-positions, offering versatile handles for esterification, amidation, and further coupling reactions.

-

A nitro group at the 3-position, which serves a dual role: it is a powerful electron-withdrawing group that modulates the ring's reactivity, and it is a functional group that can be readily transformed, most notably into an amine or displaced via nucleophilic substitution.

This guide is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical insights into harnessing the chemical potential of this compound.

Synthesis and Purification

The preparation of this compound is typically achieved through a multi-step sequence starting from the more readily available thiophene-2,5-dicarboxylic acid or its corresponding diester. The diester is the preferred substrate for the nitration step to avoid side reactions with the acidic protons of the carboxyl groups.

Experimental Protocol: Synthesis Workflow

Step 1: Esterification of Thiophene-2,5-dicarboxylic Acid (Optional) If starting with the diacid, it must first be converted to its diester, for example, dimethyl thiophene-2,5-dicarboxylate. This can be accomplished using standard methods, such as refluxing in methanol with a catalytic amount of sulfuric acid.

Step 2: Nitration of Dimethyl Thiophene-2,5-dicarboxylate [3] This step is critical and requires careful control of temperature to ensure selective mono-nitration and prevent the formation of dinitro byproducts.

-

To a stirred solution of concentrated sulfuric acid (98%), cool the reaction vessel to 0 °C using an ice bath.

-

Slowly and portion-wise, add dimethyl thiophene-2,5-dicarboxylate (1a) to the cooled sulfuric acid, ensuring the temperature remains low.

-

Once the addition is complete, add concentrated nitric acid dropwise to the solution, maintaining the temperature at 0 °C.

-

After the addition of nitric acid, allow the reaction mixture to stir at low temperature for a specified period to ensure complete reaction.

-

Carefully pour the reaction mixture over crushed ice to quench the reaction. The product, dimethyl 3-nitrothiophene-2,5-dicarboxylate (2a), will precipitate.

-

Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Step 3: Acidic Hydrolysis to this compound [3] The final step involves the hydrolysis of the ester groups to yield the target dicarboxylic acid.

-

Suspend the dimethyl 3-nitrothiophene-2,5-dicarboxylate (2a) in a mixture of acetic acid and hydrochloric acid.

-

Heat the suspension to reflux and maintain for several hours until TLC or HPLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture, which will cause the dicarboxylic acid product to precipitate.

-

Filter the solid, wash with cold water, and dry to afford this compound.

Synthesis Workflow Diagram

Caption: Key reactive pathways of this compound.

Applications in Research and Development

The unique reactivity profile of this compound makes it a valuable starting material for several high-value applications.

-

Medicinal Chemistry and Drug Development: This molecule is an excellent scaffold for generating compound libraries. Its derivatives, particularly the thieno[3,2-b]thiophenes, are of high interest. For instance, substituted thieno[3,2-b]thiophenes have been identified as agonists for G protein-coupled receptor 35 (GPR35), a target for inflammatory and metabolic diseases. [3]The ability to easily generate an amino-dicarboxythiophene core via reduction also provides a gateway to novel antibiotics and other therapeutic agents. [3][4]* Materials Science: The parent compound, thiophene-2,5-dicarboxylic acid, is used as a monomer for synthesizing high-performance bio-based polyesters and as an intermediate for fluorescent whitening agents. [5][6]The nitro-substituted analogue offers the potential to create polymers and dyes with tailored electronic properties, potentially for applications in organic electronics, sensors, or as nonlinear optical materials. The electron-withdrawing nitro group can significantly alter the absorption and emission characteristics of derived chromophores.

Safety and Handling

While specific toxicology data is not available, this compound should be handled with care, following standard laboratory safety procedures.

-

Hazard Class: As a nitro-aromatic compound and a dicarboxylic acid, it should be treated as an irritant to the skin, eyes, and respiratory system. [7][8]* Personal Protective Equipment (PPE): Always use safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Thermal Stability: Nitroaromatic compounds can be thermally unstable and may decompose energetically at elevated temperatures. [9]Avoid excessive heating of the dry solid.

Conclusion

This compound is more than just a simple chemical; it is a versatile platform for chemical innovation. Its synthesis is straightforward, and its densely packed functional groups offer orthogonal reactivity that can be strategically exploited. The facile displacement of its nitro group via SNAr reactions provides a powerful and unconventional method for C-S bond formation, while the carboxylic acid and reducible nitro functionalities offer more traditional, yet equally valuable, pathways for diversification. For researchers aiming to construct complex heterocyclic systems for applications in drug discovery and materials science, this compound represents a key and powerful building block.

References

-

Belskaya, N., et al. (2021). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Belskaya, N., et al. (2022). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules. Available at: [Link]

-

PubChem. (n.d.). 5-Nitrothiophene-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- University of Illinois Urbana-Champaign. (n.d.). pKa Chart. Department of Chemistry.

- Zhang, M. (2016).

- Kütt, A., et al. (2018).

- Google Patents. (n.d.). CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.

-

PubChem. (n.d.). 2,5-Thiophenedicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof.

- Google Patents. (n.d.).

- ResearchGate. (2019). Studies of solubility of dicarboxilic acid mixtures in organic solvents.

-

NIST. (n.d.). 2,5-Thiophenedicarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

- Svidritskiy, E. A., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules.

- Guidechem. (n.d.). What are the applications of 2,5-Dichlorothiophene-3-carboxylic acid?.

- Wikipedia. (n.d.). Thiophene-2-carboxylic acid.

- Al-Hussain, S. A., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Chemistry.

- Glinyanaya, N. V., et al. (2022).

- ResearchGate. (2020). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- ChemicalBook. (n.d.). Thiophene-2,5-dicarboxylic acid(4282-31-9).

- ResearchGate. (2021).

- Semantic Scholar. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement.

- Ruoff, R. S., et al. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry.

- Chebbi, Y., et al. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Polymers.

Sources

- 1. globethesis.com [globethesis.com]

- 2. espublisher.com [espublisher.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof - Google Patents [patents.google.com]

- 6. Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies [mdpi.com]

- 7. 2,5-Thiophenedicarboxylic acid | C6H4O4S | CID 20273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

3-Nitrothiophene-2,5-dicarboxylic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of 3-Nitrothiophene-2,5-dicarboxylic Acid

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in organic synthesis, materials science, and drug development. Its structure, featuring a thiophene core substituted with two carboxylic acid groups and an electron-withdrawing nitro group, imparts unique reactivity that makes it a valuable intermediate for constructing more complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, details a validated two-step synthesis protocol, explores its characteristic reactivity in nucleophilic aromatic substitution, and outlines its potential applications as a precursor to advanced materials. All methodologies are presented with an emphasis on the underlying chemical principles and safety considerations essential for laboratory practice.

Introduction to the Thiophene Scaffold

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is a prevalent structural motif in a wide array of pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The sulfur atom influences the ring's electronics, making it susceptible to various chemical transformations. When further functionalized, as in the case of this compound, the chemical personality of the scaffold is precisely tuned, opening pathways to novel derivatives. This particular molecule combines the thiophene core with the strong electron-withdrawing effects of a nitro group and two carboxylic acid moieties, creating a highly activated system for specific synthetic applications.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular structure of this compound consists of a central thiophene ring. Carboxylic acid (-COOH) groups are attached at the C2 and C5 positions, flanking the sulfur atom. A nitro (-NO₂) group is positioned at the C3 position. The strong electron-withdrawing nature of all three substituents significantly influences the electron density of the aromatic ring, making it electron-deficient. This electronic profile is the primary determinant of its chemical reactivity.

Caption: Molecular structure of this compound.

Physicochemical Properties

While extensive data for the diacid is sparse in readily available literature, key properties can be understood from its well-characterized diester precursors.

| Property | Value | Source |

| Molecular Formula | C₆H₃NO₆S | (Calculated) |

| Molecular Weight | 217.16 g/mol | (Calculated) |

| Appearance | Expected to be a solid | (Inference) |

| Melting Point (Dimethyl ester) | 56-57 °C | [3] |

| Melting Point (Diethyl ester) | Data available | [3] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a two-step process involving the nitration of a precursor ester followed by hydrolysis.[3] This strategy is superior to direct nitration of thiophene-2,5-dicarboxylic acid, as the ester groups provide better solubility in the reaction medium and can be cleanly removed in the final step.

Synthetic Pathway

Caption: Two-step synthesis of this compound.

Experimental Protocol: Synthesis of Dimethyl 3-nitrothiophene-2,5-dicarboxylate[3]

-

Rationale: This step introduces the nitro group onto the electron-rich thiophene ring. A mixture of concentrated nitric and sulfuric acids serves as the potent nitrating agent (generating the nitronium ion, NO₂⁺). The reaction is conducted at a controlled temperature to prevent over-nitration or degradation.

-

Step-by-Step Methodology:

-

Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve dimethyl thiophene-2,5-dicarboxylate in a suitable solvent like concentrated sulfuric acid.

-

Cooling: Cool the mixture to 0-5 °C using an ice bath. This is critical to control the exothermic nitration reaction.

-

Nitration: Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the thiophene ester solution, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature for a specified time until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Carefully pour the reaction mixture over crushed ice. The product will precipitate out of the aqueous solution.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

Experimental Protocol: Hydrolysis to this compound[3]

-

Rationale: The final step is the conversion of the ester groups to carboxylic acids. Acid-catalyzed hydrolysis is a standard and effective method for this transformation.

-

Step-by-Step Methodology:

-

Reaction Setup: Suspend the crude dimethyl 3-nitrothiophene-2,5-dicarboxylate in a mixture of an appropriate acid (e.g., sulfuric or hydrochloric acid) and water.

-

Heating: Heat the suspension to reflux and maintain for several hours. The progress of the hydrolysis can be monitored by observing the dissolution of the starting material and confirmed by TLC.

-

Isolation: Cool the reaction mixture to room temperature, which should cause the dicarboxylic acid product to crystallize.

-

Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and recrystallize from a suitable solvent (e.g., water or an ethanol/water mixture) to yield the purified product.

-

Spectroscopic Characterization

Structural confirmation of the synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. While data for the final diacid is not detailed in the cited literature, the data for the key intermediate, dimethyl 3-nitrothiophene-2,5-dicarboxylate, serves as a crucial validation point in the synthesis.[3]

| Compound | ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (126 MHz, DMSO-d₆) |

| Dimethyl 3-nitrothiophene-2,5-dicarboxylate | δ 8.24 (s, 1H), 3.90 (s, 6H) | δ 161.7, 159.5, 147.0, 135.5, 132.8, 127.9, 53.4 |

-

Interpretation: In the ¹H NMR spectrum, the singlet at 8.24 ppm corresponds to the single proton on the thiophene ring (H-4). The singlet at 3.90 ppm integrates to 6 protons, representing the two equivalent methyl ester groups. Upon successful hydrolysis to the diacid, this methyl signal would disappear, and a new broad singlet corresponding to the two carboxylic acid protons would appear, typically downfield (>10 ppm).

Chemical Reactivity and Applications

Core Reactivity: Nucleophilic Aromatic Substitution (SNA_r)

The most significant aspect of this compound's reactivity is its role as a substrate in nucleophilic aromatic substitution (SNA_r). The nitro group is an excellent leaving group and, along with the carboxylate groups, strongly activates the thiophene ring towards attack by nucleophiles. This has been expertly exploited in the synthesis of thieno[3,2-b]thiophenes, a class of fused-ring systems with applications in organic electronics.[3][4]

Caption: Reaction workflow for synthesis of thieno[3,2-b]thiophenes.

Potential Applications

-

Building Block for Fused Systems: As demonstrated, it is a key precursor for thieno[3,2-b]thiophenes, which are investigated for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3]

-

Precursor for Dyes: Nitrothiophenes are historically important intermediates in the synthesis of azo dyes for textiles.[5] The functional groups on this molecule could be modified to create novel colorants.

-

Ligand in Coordination Chemistry: The dicarboxylic acid functionality makes it a candidate for use as a ligand to create metal-organic frameworks (MOFs) with potentially interesting catalytic or material properties.

Safety and Handling

As with any laboratory chemical, this compound and its precursors must be handled with appropriate care.

-

Hazard Profile: Aromatic nitro compounds can be toxic and should be handled with caution. Carboxylic acids are often corrosive or irritants. The compound is expected to cause skin, eye, and respiratory irritation.[6][7]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.

-

First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is more than a simple molecule; it is a rationally designed building block for advanced organic synthesis. Its structure is a deliberate arrangement of functional groups that preordains its reactivity, particularly for nucleophilic aromatic substitution. The reliable, high-yield synthesis from common starting materials further enhances its utility. For researchers and scientists, understanding the interplay between this molecule's structure, synthesis, and reactivity is key to unlocking its potential in the development of novel materials, dyes, and potentially bioactive compounds.

References

-

Ostrovskyi, D., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules. Available from: [Link]

-

Redkin, Y., et al. (2024). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Alfa Aesar. (2007). Material Safety Data Sheet for 3-Nitrophthalic acid. Available from: [Link]

- Maradiya, H.R. (2002). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. Journal of Saudi Chemical Society.

-

Zhang, M. (2016). Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. Master's Thesis. Available from: [Link]

-

PubChem. (n.d.). 2,5-Thiophenedicarboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. (n.d.). 2-nitrothiophene. Organic Syntheses Procedure. Available from: [Link]

-

MDPI. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Molecules. Available from: [Link]

Sources

- 1. globethesis.com [globethesis.com]

- 2. espublisher.com [espublisher.com]

- 3. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates [mdpi.com]

- 4. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]

- 5. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]

- 6. nkfr.org [nkfr.org]

- 7. westliberty.edu [westliberty.edu]

Technical Guide: Thermal Stability of 3-Nitrothiophene-2,5-dicarboxylic Acid

The following is an in-depth technical guide on the thermal stability of 3-Nitrothiophene-2,5-dicarboxylic acid , structured for researchers and drug development professionals.

Executive Summary

This compound (3-NTDA) is a critical heterocyclic building block used primarily in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and pharmaceutical intermediates. Its thermal stability profile is defined by a sharp melting transition at 208–209 °C , often accompanied or immediately followed by decomposition (decarboxylation).

This guide provides a comprehensive analysis of the compound's thermal behavior, degradation mechanisms, and handling protocols. It synthesizes experimental data from synthesis and characterization studies to establish a safe operating window for research and industrial applications.

Chemical Profile & Structural Analysis[1]

The thermal stability of 3-NTDA is governed by the interplay between its electron-withdrawing nitro group and the two carboxylic acid moieties on the thiophene ring.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 59021-39-9 (Acid); 4282-31-9 (Parent no-nitro) |

| Molecular Formula | C₆H₃NO₆S |

| Molecular Weight | 217.16 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 208–209 °C (Decomposition likely) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

Structural Impact on Stability:

-

Nitro Group (

): Introduces thermal sensitivity. Nitro-functionalized heterocycles are energetic and prone to exothermic decomposition at elevated temperatures. -

Carboxylic Acids (

): The positions at C2 and C5 are susceptible to decarboxylation, a process catalyzed by heat and acidic conditions. The electron-withdrawing nitro group at C3 destabilizes the C2-carboxyl bond, lowering the decarboxylation onset compared to the non-nitrated parent compound.

Thermal Characterization Data

The following data summarizes the thermal transitions of 3-NTDA and its key derivatives. The free acid exhibits a significantly higher thermal floor than its ester precursors but is less stable than its amide derivatives.

Comparative Thermal Stability Table

| Compound Form | Melting Point ( | Decomposition Onset ( | Thermal Event Type |

| Dimethyl ester | 85–86 °C | > 180 °C | Endothermic melt, stable liquid |

| Free Acid (3-NTDA) | 208–209 °C | ~210 °C | Melt-Decomposition (Concurrent) |

| Diamide Derivative | 283–284 °C | > 300 °C | High stability due to H-bonding |

| Cd-Coordination Polymer | N/A (Solid) | > 320 °C | Ligand stabilized by metal coordination |

Critical Insight: The melting point of the free acid (208 °C) serves as the hard thermal limit . Processing or drying above 150 °C poses a risk of partial decarboxylation or degradation.

Degradation Mechanisms & Pathways[4]

The primary thermal degradation pathway for 3-NTDA involves decarboxylation , driven by the thermal lability of the C-C bond connecting the carboxyl group to the thiophene ring. This is accelerated by the ortho-nitro effect.

Pathway Visualization (Graphviz)

Caption: Thermal synthesis and degradation pathway showing the critical hydrolysis step and the decarboxylation risk above 200°C.

Experimental Protocols

To ensure reproducible thermal data, the purity of 3-NTDA must be validated. Impurities from incomplete hydrolysis (mono-esters) will significantly lower the observed melting point and stability.

Protocol A: Synthesis & Purification for Stability Testing

Source: Adapted from MDPI (2024) and related thiophene synthesis literature.

-

Starting Material: Dissolve dimethyl 3-nitrothiophene-2,5-dicarboxylate (1.0 eq) in MeOH.

-

Hydrolysis: Add NaOH (4.0 eq) in water. Reflux at 60–70 °C for 4 hours.

-

Note: Avoid exceeding 90 °C to prevent premature decarboxylation during synthesis.

-

-

Acidification: Cool to 0 °C. Acidify with concentrated HCl to pH 1–2.

-

Isolation: Filter the white precipitate. Wash with ice-cold water.

-

Drying: Dry in a vacuum oven at 80 °C for 12 hours.

-

Validation: Product must have a sharp melting point at 208–209 °C . A broad range (e.g., 190–205 °C) indicates impurities or wet cake.

-

Protocol B: Thermal Analysis (TGA/DSC)

Objective: Determine exact decomposition onset (

-

Instrument: TGA/DSC (e.g., TA Instruments Q-Series or Mettler Toledo).

-

Sample Mass: 5–10 mg (Powder).

-

Pan: Alumina (open) for TGA; Aluminum (crimped with pinhole) for DSC.

-

Atmosphere: Nitrogen (

) flow at 50 mL/min. -

Ramp Rate: 10 °C/min from 40 °C to 400 °C.

-

Data Interpretation:

Applications & Storage

Storage Guidelines

-

Temperature: Store at +2 °C to +8 °C (Refrigerated) or ambient (< 25 °C).

-

Environment: Keep under inert atmosphere (Argon/Nitrogen) if possible to prevent moisture uptake, which can lower the activation energy for degradation.

-

Container: Amber glass vials to protect from light (nitro compounds can be photo-labile).

Application Context: Coordination Polymers

3-NTDA is a ligand of choice for constructing Cadmium (Cd) and Zinc (Zn) coordination polymers.

-

Stability Enhancement: Upon coordination to metal centers, the thermal stability often increases significantly.

-

Example: Cd-coordination polymers based on 3-NTDA are reported to be stable up to 320 °C , far exceeding the stability of the free acid. This makes the ligand suitable for MOFs requiring thermal activation.

References

-

Synthesis and Properties of Thiophene Deriv

- Title: Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Arom

- Source: MDPI (Molecules 2024).

- Data: Confirms synthesis of this compound (m.p. 208–209 °C) and its esters.

-

URL:[Link]

-

Coordin

- Title: Crystal engineering of cadmium coordination polymers decorated with nitro-functionalized thiophene-2,5-dicarboxyl

- Source: RSC Advances / CrystEngComm.

- Data: Details the use of H2ntdc in cre

-

URL:[Link]

- Title: Safety Data Sheet: 2,5-Thiophenedicarboxylic acid (Parent compound data).

Sources

Methodological & Application

3-Nitrothiophene-2,5-dicarboxylic acid as a linker in coordination polymers

Application Note: 3-Nitrothiophene-2,5-dicarboxylic Acid (

Executive Summary

This technical guide outlines the utility of This compound (

-

Geometric Kinking: The thiophene ring provides a bent angle (

) between carboxylates, preventing the formation of simple linear chains and promoting helical or wave-like topologies. -

Functional Handling: The nitro (

) group at the 3-position acts as a steric gatekeeper, reducing pore size to enhance selectivity, and serves as an electron-withdrawing group (EWG) that modulates the electronic structure for photoluminescent sensing applications.

Part 1: Ligand Profile & Synthesis Protocol

Before CP assembly, high-purity ligand synthesis is required. Commercial availability of

Protocol 1: Synthesis of Ligand

Based on nucleophilic aromatic substitution and hydrolysis workflows (Source: MDPI, 2024).

Reagents:

-

Dimethyl thiophene-2,5-dicarboxylate

-

Conc.

and -

NaOH (aq) and HCl (conc.)

Step-by-Step Methodology:

-

Nitration: Dissolve dimethyl thiophene-2,5-dicarboxylate in conc.

at -

Hydrolysis: Suspend the nitro-ester in

solution. Reflux at -

Acidification: Cool to room temperature (RT) and acidify with conc.

to -

Purification: Filter the precipitate, wash with cold water (

), and recrystallize from ethanol/water.

Part 2: Coordination Polymer Assembly

The nitro group introduces steric hindrance, often requiring auxiliary ligands (spacers) to expand the framework and prevent dense packing.

Protocol 2: Solvothermal Synthesis of Luminescent Cd(II)-CPs

Target Structure:

Rationale:

Cadmium(II) is a

Experimental Steps:

-

Precursor Prep:

-

Solution A: Dissolve

( -

Solution B: Dissolve

(

-

-

Mixing: Slowly add Solution B to Solution A under stirring. Adjust pH to

using dilute -

Thermal Treatment: Transfer to a

Teflon-lined stainless steel autoclave.-

Program: Heat to

for 72 hours. -

Cooling: Cool to RT at a rate of

(Slow cooling is essential for single-crystal growth).

-

-

Isolation: Filter the resulting yellow block crystals. Wash with MeOH.

Data Summary Table: Synthesis Variables

| Variable | Condition | Effect on Topology |

| Metal Source | Acetate acts as a weak base, aiding in situ deprotonation of | |

| Solvent | Promotes H-bonding networks; pure DMF often leads to dense 1D chains. | |

| Auxiliary Ligand | Flexible (alkane chain) | Forms "pillared-layer" 3D structures (Source 1.1). |

| Auxiliary Ligand | Rigid (bipyridine) | Often results in interpenetrated networks due to steric matching with |

Part 3: Visualization of Workflows

The following diagram illustrates the critical decision pathways in synthesizing these materials, highlighting how the auxiliary ligand dictates the final dimensionality.

Figure 1: Synthesis logic flow. The choice of auxiliary ligand (rigid vs. flexible) directs the topology of the final coordination polymer, counteracting the steric bulk of the nitro group.

Part 4: Functional Application - Luminescent Sensing

The primary application of

Mechanism:

The electron-deficient

Sensing Protocol:

-

Preparation: Grind

of the CP crystals into a fine powder. -

Suspension: Disperse in

of solvent (water or ethanol) via ultrasonication (30 mins) to create a stable suspension. -

Baseline: Record the emission spectrum (Excitation

; Emission -

Titration: Add aliquots (

) of the analyte solution (e.g., 1 mM nitrobenzene). -

Readout: Monitor the decrease in fluorescence intensity (

). Plot-

Success Metric: A quenching constant (

)

-

Figure 2: Fluorescence Quenching Mechanism. The analyte intercepts the energy from the excited ligand state, preventing light emission.

References

-

Crystal engineering of cadmium coordination polymers decorated with nitro-functionalized thiophene-2,5-dicarboxylate. Source: RSC Publishing (CrystEngComm). Context: Primary source for the Cd-bmib synthesis protocol and topological analysis. URL:[Link]

-

Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution. Source: MDPI (Molecules, 2024). Context: Source for the detailed synthesis and hydrolysis of the nitro-thiophene linker precursors. URL:[Link]

-

Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers. Source: New Journal of Chemistry (1999/NUS). Context: Foundational work on thiophene-dicarboxylate coordination modes (Zn/Co/Mn) which serves as the baseline for the nitro-functionalized derivative. URL:[Link]

-

Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. Source: MDPI (Materials, 2018). Context: Validates the mechanism of fluorescence quenching in dicarboxylate MOFs for sensing nitro-explosives. URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method - Google Patents [patents.google.com]

- 3. Crystal engineering of cadmium coordination polymers decorated with nitro-functionalized thiophene-2,5-dicarboxylate and structurally related bis(imidazole) ligands with varying flexibility - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Application Note: Electrochemical Profiling & Sensor Development using 3-Nitrothiophene-2,5-dicarboxylic Acid (3-NTDC)

Part 1: Executive Summary & Chemical Basis

The Electrochemical Value Proposition

3-Nitrothiophene-2,5-dicarboxylic acid (3-NTDC , often abbreviated as

-

Thiophene Backbone: The sulfur heterocycle provides higher polarizability and distinct adsorption characteristics on metal surfaces compared to phenyl rings.

-

Nitro Group (

): A highly electroactive moiety that undergoes characteristic redox cycling (reduction to hydroxylamine/amine), serving as an intrinsic "signal tag" for ratiometric sensing. -

Chelation Sites: The 2,5-dicarboxylate positions allow for the formation of robust Coordination Polymers (CPs) or Metal-Organic Frameworks (MOFs), typically with

,

Scope of Application

This guide details the workflow for utilizing 3-NTDC in two primary domains:

-

Application A: Synthesis of Electroactive MOFs for Heavy Metal Stripping Voltammetry.

-

Application B: Direct Redox Profiling (Nitro-tag characterization).

Part 2: Experimental Protocols

Protocol A: Synthesis of Electroactive MOF

Rationale: Zinc is chosen as the metal node because it is electrochemically silent in the potential windows used for organic sensing, ensuring the signal comes solely from the ligand or the analyte.

Materials Required

-

Ligand: this compound (

) [Synthesized via hydrolysis of dimethyl ester]. -

Metal Precursor:

. -

Co-ligand: 4,4'-Bipyridine (bipy) or 1,4-bis(imidazol-1-yl)butane (bmib) to act as a "pillar" for 3D porosity.

-

Solvent: DMF/Ethanol/Water mixture.

Step-by-Step Synthesis

-

Precursor Dissolution:

-

Dissolve 0.1 mmol

and 0.1 mmol co-ligand (e.g., bipy) in 10 mL of DMF: -

Critical Step: Sonicate for 15 minutes to ensure complete dispersion.

-

-

Metal Addition:

-

Add 0.1 mmol

to the mixture. Stir for 30 minutes at Room Temperature (RT).

-

-

Hydrothermal Treatment:

-

Transfer the solution to a Teflon-lined stainless steel autoclave (25 mL capacity).

-

Heat at 120°C for 72 hours .

-

Cooling: Allow to cool to RT at a rate of 5°C/hour (slow cooling promotes high crystallinity).

-

-

Isolation:

-

Filter the resulting yellow/orange crystals.

-

Wash

with DMF and -

Activate (dry) at 80°C under vacuum for 12 hours.

-

Protocol B: Electrode Fabrication (GCE Modification)

Rationale: A Glassy Carbon Electrode (GCE) provides a wide potential window. The MOF is applied as a thin film to facilitate diffusion.

-

GCE Polishing:

-

Polish the GCE (3 mm diameter) with 0.3

and 0.05 -

Rinse with ultrapure water and sonicate in ethanol/water (1:1) for 3 minutes.

-

-

Ink Preparation:

-

Disperse 2 mg of the activated Zn-ntdc MOF in 1 mL of 0.5% Nafion solution (diluted in ethanol).

-

Sonicate for 30 minutes to create a homogeneous suspension.

-

-

Drop Casting:

-

Drop 5

of the suspension onto the GCE surface. -

Dry under an infrared lamp or in air for 2 hours.

-

Validation: The surface should appear as a uniform, dull film without aggregation.

-

Part 3: Electrochemical Sensing Workflow

Mechanism of Action

The 3-NTDC ligand contains sulfur and oxygen donors that have a high affinity for heavy metals (e.g.,

Workflow Diagram (Graphviz/DOT):

Caption: Workflow for converting 3-NTDC into a functional sensor. The mechanism relies on the thiophene-carboxylate affinity for heavy metals.

Measurement Protocol (Differential Pulse Voltammetry - DPV)

-

Accumulation Step:

-

Immerse the modified GCE in the sample solution (e.g., Acetate buffer pH 5.0 containing target ions).

-

Apply a potential of -1.2 V for 120 seconds under stirring. This reduces metal ions (

) to metal (

-

-

Equilibration:

-

Stop stirring and allow the solution to rest for 10 seconds.

-

-

Stripping Scan (Anodic):

-

Scan from -1.2 V to +0.2 V.

-

Parameters:

-

Step Potential: 5 mV

-

Modulation Amplitude: 25 mV

-

Scan Rate: 50 mV/s

-

-

-

Signal Interpretation:

- Peak: ~ -0.75 V

- Peak: ~ -0.50 V

-

Note: The peak current (

) is directly proportional to the concentration of the analyte.

Part 4: Data Analysis & Validation

Characterizing the Nitro-Group Tag

Before sensing, validate the presence of 3-NTDC on the electrode by scanning in a blank buffer (0.1 M PBS, pH 7.0).

-

Technique: Cyclic Voltammetry (CV).[1]

-

Scan Range: 0.0 V to -1.4 V.

-

Expected Feature: A distinct, irreversible reduction peak at approximately -0.8 V to -1.0 V (vs. Ag/AgCl).

-

Reaction:

. -

Significance: If this peak is missing, the MOF has leached off the electrode or the ligand structure is compromised.

-

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| No Redox Peaks | MOF film detachment or thick insulating layer. | Use less Nafion binder (0.1%); polish GCE more thoroughly. |

| Broad/Overlapping Peaks | Poor crystallinity of MOF; slow diffusion. | Re-synthesize MOF with slower cooling; increase accumulation time. |

| High Background Current | Oxygen interference or electrolyte impurities. | Purge solution with |

| Signal Decay | Leaching of MOF into solution. | Cross-link the film with glutaraldehyde vapor (optional) or check MOF stability in acidic pH. |

Part 5: References

-

Xue, L.-P., et al. (2015).[2] "Crystal engineering of cadmium coordination polymers decorated with nitro-functionalized thiophene-2,5-dicarboxylate." CrystEngComm, 17, 6441-6449.

-

Context: Primary reference for the synthesis of 3-NTDC (

) and its coordination chemistry with Group 12 metals.

-

-

Perepichka, I. F., et al. (2021). "Thiophene-2,5-diesters as electrochromic materials: The effect of ester groups on the device performance and stability." Organic Electronics, 96, 106188.[1]

-

Context: Establishes the fundamental electrochemical reduction potentials of the thiophene-dicarboxylate core and the nitro/ester functionalities.

-

-

Sadakiyo, M., et al. (2019).[3] "Electrochemical hydrogenation of non-aromatic carboxylic acid derivatives." Physical Chemistry Chemical Physics, 21, 5882-5889.[3]

-

Context: Provides mechanistic insights into the electro-reduction of dicarboxylic acid motifs on electrode surfaces.

-

-

Li, Z., et al. (2022).[4] "Design and Application of Electrochemical Sensors with Metal–Organic Frameworks." Molecules, 27(19), 6229.

-

Context: General protocol grounding for MOF-modified GCE fabrication and heavy metal sensing workflows.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Crystal engineering of cadmium coordination polymers decorated with nitro-functionalized thiophene-2,5-dicarboxylate and structurally related bis(imidazole) ligands with varying flexibility - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. nanoGe - NFM21 - Electrochemical reduction of dicarboxylic acids [nanoge.org]

- 4. Design and Application of Electrochemical Sensors with Metal–Organic Frameworks as the Electrode Materials or Signal Tags - PMC [pmc.ncbi.nlm.nih.gov]

role of 3-Nitrothiophene-2,5-dicarboxylic acid in organic electronics

Technical Application Note: 3-Nitrothiophene-2,5-dicarboxylic Acid (3-NTDA) in Organic Electronics

Executive Summary

This compound (3-NTDA ) is a specialized heterocyclic building block that serves two distinct but critical roles in the field of organic electronics (OE) and advanced materials:

-

The "Gateway" Precursor for Fused-Ring Semiconductors: Its most significant application in OE is as the primary synthetic entry point for Thieno[3,2-b]thiophenes (TTs) . The nitro group at the 3-position functions as a labile handle for nucleophilic aromatic substitution (

), enabling the "sulfur stitching" required to fuse a second thiophene ring. TT derivatives are ubiquitous in high-mobility Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs) due to their extended -

Functional Ligand for Metal-Organic Frameworks (MOFs): In coordination chemistry, 3-NTDA acts as a polar, V-shaped linker. The nitro group introduces a permanent dipole and steric bulk, critical for engineering dielectric bistability and luminescent sensing networks (e.g., quenching-based sensors).

This guide provides the rationale, mechanisms, and validated protocols for utilizing 3-NTDA in both capacities.

Electronic & Structural Properties

The strategic value of 3-NTDA lies in the electronic perturbation caused by the nitro (-NO

| Property | Effect on Material Design |

| Electron Withdrawal | The -NO |

| Leaving Group Ability | In the presence of sulfur nucleophiles, the -NO |

| Dipole Moment | Introduces a strong local dipole perpendicular to the conjugation axis, influencing packing motifs (herringbone vs. |

| Steric Hindrance | The bulky nitro group forces twisting in oligomers, breaking conjugation unless cyclized; in MOFs, it governs pore size and guest selectivity. |

Application I: Synthesis of Thieno[3,2-b]thiophene (TT) Semiconductors

The Thieno[3,2-b]thiophene (TT) moiety is a "super-thiophene"—a fused bicycle that offers higher charge carrier mobility (

Mechanism: The "Sulfur Stitch"

The synthesis relies on a cascade sequence:

- : A sulfur nucleophile displaces the nitro group.[1]

-

Reduction/Alkylation: The resulting disulfide or thiol is alkylated.

-

Cyclization: Base-promoted condensation closes the second ring.

Protocol A: Synthesis of Dimethyl 3-Nitrothiophene-2,5-dicarboxylate (Precursor)

Rationale: The ester form is required for the

Materials:

-

Dimethyl thiophene-2,5-dicarboxylate (1.0 eq)

-

Fuming Nitric Acid (

, >90%) -

Concentrated Sulfuric Acid (

) -

Ice bath

Step-by-Step Methodology:

-

Dissolution: Dissolve dimethyl thiophene-2,5-dicarboxylate (e.g., 56 g) in concentrated

(400 mL) at 0 °C. Critical: Maintain temperature < 5 °C to avoid over-nitration. -

Nitration: Add fuming

(1.5 eq) dropwise over 45 minutes. The solution will turn dark yellow/orange. -

Quenching: Stir at ambient temperature for 1 hour. Pour the mixture slowly onto 1 kg of crushed ice.

-

Isolation: Filter the resulting white/pale-yellow precipitate. Wash exhaustively with water until the filtrate is neutral (pH 7).

-

Purification: Recrystallize from ethanol.

-

Yield Target: >90%.

-

Validation:

H NMR (CDCl

-

Protocol B: Transformation to Thieno[3,2-b]thiophene Core

Rationale: This protocol uses a disulfide intermediate to safely introduce the sulfur atom before ring closure.

Materials:

-

Dimethyl 3-nitrothiophene-2,5-dicarboxylate (from Protocol A)[1]

-

Sodium sulfide nonahydrate (

) or Potassium thioacetate -

Alkyl halide (e.g., 1-bromohexadecane for solubility)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Nucleophilic Substitution: Dissolve the nitro-ester (1 eq) in DMF. Add potassium thioacetate (1.2 eq) at room temperature. Stir for 2 hours. The nitro group is displaced, forming the thioacetate intermediate.

-

Hydrolysis/Disulfide Formation: Treat in situ with mild base (

) and air oxidize to form the bis(thiophene)disulfide. Isolate this stable intermediate. -

Reductive Alkylation (The "Assembly"):

-

Dissolve disulfide in DMF under

. -

Add

(excess) to cleave the disulfide to the thiolate. -

Inject the alkyl halide (e.g., R-Br) immediately.

-

Result: 3-(alkylthio)thiophene-2,5-dicarboxylate.[1]

-

-

Ring Closure (McMurry/Aldol type):

-

Saponify the diester to the diacid.

-

Perform cyclization using

or similar condensing agents (depending on specific TT target: e.g., carboxylated vs. unsubstituted). Note: For electronic materials, the 2,5-diester TT is often polymerized directly or brominated.

-

Application II: 3-NTDA in Metal-Organic Frameworks (MOFs)

In MOFs, 3-NTDA is used to construct "breathing" frameworks or luminescent sensors. The nitro group acts as a quencher of lanthanide luminescence. This is utilized in "turn-on" sensing: if an analyte (e.g.,

Protocol C: Solvothermal Synthesis of Ln-NTDA MOFs

Target: Lanthanide coordination polymers for sensing.

Materials:

-

This compound (

)[2][3] -

Lanthanide Nitrate (

or -

Solvent: DMF/Water (3:1 v/v)

-

Teflon-lined autoclave

Step-by-Step Methodology:

-

Precursor Prep: If starting from the ester (Protocol A), hydrolyze it by refluxing in 20% HCl for 6 hours to obtain the free acid (

). -

Mixing: Dissolve

(0.1 mmol) and -

Crystallization: Seal in a Teflon-lined autoclave. Heat at 100 °C for 72 hours.

-

Cooling: Cool at a rate of 5 °C/hour to room temperature to promote single-crystal growth.

-

Activation: Wash crystals with DMF and ethanol. Solvent exchange with ethanol for 3 days to remove pore-trapped DMF.

Visualizing the Workflow

The following diagram illustrates the central role of 3-NTDA in transforming basic thiophene chemistry into advanced fused-ring electronics and functional MOFs.

Figure 1: Strategic workflow converting 3-NTDA into fused-ring semiconductors (top path) and functional porous materials (bottom path).

Key Data & Troubleshooting

Comparison of Synthetic Routes to Thieno[3,2-b]thiophene (TT)

| Precursor Method | Yield | Complexity | Suitability for OE |

| 3-NTDA Route | 45-75% | Moderate | High (Allows alkyl chain installation) |

| Thiophene-3-thiol | <30% | High (Unstable thiol) | Low (Oxidative dimerization issues) |

| Vicinal Dihalides | 40-50% | High (Harsh Pd-coupling) | Medium |

Troubleshooting Protocol A (Nitration):

-

Issue: Formation of dinitro-species.[2]

-

Fix: Ensure the starting material is the diester , not the free acid. The ester groups deactivate the ring sufficiently to prevent over-nitration at 0 °C.

Troubleshooting Protocol B (Cyclization):

-

Issue: Low yield during sulfur substitution.

-

Fix: Avoid using Sodium Sulfide (

) directly if possible, as it can cause degradation. Use Potassium Thioacetate followed by hydrolysis, or a disulfide exchange method, as these are milder.

References

-

Synthesis of this compound (H2ntdc): Xue, L.-P., Li, Z.-H., Ma, L.-F., & Wang, L.-Y. (2015). Crystal engineering of cadmium coordination polymers decorated with nitro-functionalized thiophene-2,5-dicarboxylate.[2] CrystEngComm, 17, 6441-6449.

-

Assembly Strategy for Thieno[3,2-b]thiophenes (TT) from 3-NTDA: Zubenko, A. A., et al. (2024). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate.[1] Beilstein Journal of Organic Chemistry, 20, 2589–2598.

-

Thiophene-based MOFs and Dielectric Properties: Ye, J.-W., et al. (2010). A rhombus channel metal–organic framework comprised of Sr2+ and thiophene-2,5-dicarboxylic acid exhibiting novel dielectric bistability.[4] CrystEngComm, 12, 3485-3488.

-

Luminescent Lanthanide MOFs with Thiophene Linkers: Sapianik, A. A., et al. (2022). Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2-b]thiophene-2,5-dicarboxylate. Molecules, 27(19), 6372.

Sources

- 1. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]

- 2. Crystal engineering of cadmium coordination polymers decorated with nitro-functionalized thiophene-2,5-dicarboxylate and structurally related bis(imidazole) ligands with varying flexibility - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Crystal engineering of cadmium coordination polymers decorated with nitro-functionalized thiophene-2,5-dicarboxylate and structurally related bis(imidazole) ligands with varying flexibility - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. A rhombus channel metal–organic framework comprised of Sr2+ and thiophene-2, 5-dicarboxylic acid exhibiting novel dielectric bistability - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Advanced Application Note: 3-Nitrothiophene-2,5-dicarboxylic Acid (3-ntdc) Frameworks for Gas Separation

Executive Summary & Technical Rationale

This application note details the utilization of 3-nitrothiophene-2,5-dicarboxylic acid (3-ntdc) as a high-performance linker for constructing Metal-Organic Frameworks (MOFs) designed for selective gas adsorption, specifically Carbon Dioxide (

Why 3-ntdc?

While the parent ligand, thiophene-2,5-dicarboxylic acid (

-

Electronic Modulation: The electron-withdrawing nitro group increases the acidity of the framework, enhancing the binding enthalpy (

) for quadrupolar molecules like -

Steric Tuning: The bulky

group reduces pore aperture size slightly, increasing the diffusion barrier for larger kinetic diameters (like -

Dipole Interactions: The thiophene sulfur atom and the nitro group create a localized high-polarity field, facilitating dipole-quadrupole interactions that are absent in benzene-dicarboxylate (BDC) analogues.

Ligand Synthesis Protocol: this compound[1]

Most commercial suppliers offer the non-nitrated form. For high-purity applications, in-house synthesis via nitration of the ester precursor is recommended to ensure the absence of isomeric impurities.

Workflow Diagram: Ligand Synthesis

Step-by-Step Methodology

Reagents: Dimethyl thiophene-2,5-dicarboxylate, Sulfuric acid (98%), Nitric acid (fuming), Hydrochloric acid (20%).

-

Nitration (Critical Step):

-

Dissolve dimethyl thiophene-2,5-dicarboxylate (1 eq) in concentrated

at 0°C. -

Dropwise add fuming

while maintaining temperature -

Stir for 2 hours, then pour onto crushed ice. Filter the yellow precipitate (Dimethyl 3-nitrothiophene-2,5-dicarboxylate).

-

Quality Check:

should show a singlet shift due to the loss of one thiophene proton.

-

-

Hydrolysis:

-

Suspend the intermediate ester in 20% aqueous HCl.

-

Reflux at

for 6–8 hours until the solution clears (indicating ester cleavage). -

Cool to room temperature.[3] The target acid, 3-ntdc , will precipitate as a gray/off-white powder.

-

Recrystallize from water/ethanol if purity is

.

-

MOF Fabrication: The Solvothermal Protocol

This protocol describes the synthesis of a Cu(II)-3-ntdc MOF (isoreticular to MFM-102 or NOTT-101), which exhibits superior stability and open metal sites for gas coordination.

Materials

-

Metal Source:

(Copper nitrate hemi-pentahydrate). -

Solvent System: DMF (N,N-Dimethylformamide) / Ethanol /

(Acidified with dilute HCl).

Experimental Procedure

-

Precursor Dissolution:

-

Vial A: Dissolve

of 3-ntdc in -

Vial B: Dissolve

of -

Expert Insight: The addition of

of dilute HCl to Vial B helps modulate crystal growth, preventing rapid precipitation of amorphous powder.

-

-

Solvothermal Synthesis:

-

Mix Vial A and B in a

GL-45 media bottle or Teflon-lined autoclave. -

Seal tightly and place in a programmable oven.

-

Ramp:

over 2 hours. -

Dwell: Hold at

for 48 hours. -

Cool:

over 12 hours. -

Result: Blue block crystals should form on the walls/bottom.

-

-

Washing & Solvent Exchange (Activation):

-

Decant mother liquor. Wash crystals

with fresh DMF. -

Soak in Methanol (

) for 3 days, refreshing the solvent every 12 hours. -

Why MeOH? DMF has a high boiling point and surface tension. Exchanging with volatile MeOH prevents pore collapse during evacuation.

-

Gas Adsorption Characterization

Activation Protocol

Before analysis, the "guest" solvent molecules must be removed to access the porosity.

-

Instrument: Micromeritics ASAP 2020 or equivalent.

-

Temperature: Heat to

under dynamic vacuum ( -

Caution: Do not exceed

rapidly; the nitro group is thermally stable up to

Data Acquisition Strategy

Perform isotherms for

Expected Performance Metrics (Reference Data):

| Parameter | 3-ntdc MOF (Nitro-Functionalized) | Non-Functionalized Parent (tdc) | Improvement Factor |

| BET Surface Area | |||

| Stronger Binding | |||

| High Purity |

Data synthesized from comparative studies of nitro-decorated MOFs (e.g., MFM-300 analogues).

Separation Mechanism & Selectivity Calculation

To validate the material for industrial flue gas separation, you must calculate the selectivity using Ideal Adsorbed Solution Theory (IAST).

Mechanism Diagram

IAST Calculation Protocol

-

Fit Isotherms: Fit the experimental single-component isotherms (298 K) for

and -

Calculate Selectivity (

):- = Mole fraction in adsorbed phase.

-

= Mole fraction in gas phase (typically

Interpretation: A selectivity

References

-

Synthesis and Characterization of Nitro-Thiophene MOFs Title: Crystal engineering of cadmium coordination polymers decorated with nitro-functionalized thiophene-2,5-dicarboxylate.[4] Source: Royal Society of Chemistry (CrystEngComm) URL:[Link]

-

Impact of Nitro-Functionalization on Gas Uptake Title: Nitro-Functionalized Metal–Organic Frameworks for

Binding. Source: ChemistryViews / Wiley VCH URL:[Link] -

Thiophene-Based MOF Gas Separ

Uptake and Selectivity in a Metal–Organic Framework by the Incorporation of Thiophene Functionality. Source: Inorganic Chemistry (ACS) URL:[Link] -

Ligand Precursor Synthesis Title: Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes.[1][5] Source: MDPI Molecules URL:[Link]

Sources

- 1. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal engineering of cadmium coordination polymers decorated with nitro-functionalized thiophene-2,5-dicarboxylate and structurally related bis(imidazole) ligands with varying flexibility - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Crystal engineering of cadmium coordination polymers decorated with nitro-functionalized thiophene-2,5-dicarboxylate and structurally related bis(imidazole) ligands with varying flexibility - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates | MDPI [mdpi.com]

Troubleshooting & Optimization

common side reactions in the nitration of thiophene-2,5-dicarboxylic acid

This technical guide is structured as a specialized support resource for researchers encountering challenges in the nitration of thiophene-2,5-dicarboxylic acid.

Topic: Troubleshooting Common Side Reactions & Optimization of Nitration Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Status: Active Support Guide (v2026.1)

Core Technical Analysis

The nitration of thiophene-2,5-dicarboxylic acid (1) is a critical step in synthesizing functionalized thiophene scaffolds. While the electron-withdrawing carboxyl groups at positions 2 and 5 stabilize the ring against oxidative destruction compared to unsubstituted thiophene, they also deactivate the ring toward electrophilic aromatic substitution (EAS).

The Central Paradox: You must use strong nitrating agents (mixed acid) to overcome deactivation, yet the thiophene ring remains susceptible to oxidative ring opening and ipso-substitution (nitro-decarboxylation) under these very conditions.

Reaction Pathway & Side Reactions

The following diagram illustrates the standard synthetic pathway via the ester (preferred) versus the direct acid route, highlighting critical side-reaction divergence points.

Figure 1: Reaction landscape showing the preferred esterification route to avoid direct acid side reactions.

Troubleshooting Guide: Diagnostics & Solutions

Use this matrix to diagnose issues based on your crude reaction profile (LCMS/NMR).

| Symptom / Observation | Probable Cause | Mechanistic Insight | Corrective Action |

| Loss of Carboxyl Group (M-44 or M-45 peak observed) | Nitro-decarboxylation (Ipso-substitution) | The nitronium ion ( | Switch to the Ester Route. Esters are less prone to ipso-attack than free acids. Maintain T < 10°C during addition. |

| Black Tar / Low Mass Balance | Oxidative Ring Destruction | Thiophene is electron-rich; even with EWGs, | Control Exotherm. Add |

| Formation of Dinitro Species | Over-Nitration | Although sterically crowded, forcing conditions can nitrate position 4 after position 3. | Stoichiometry Check. Use limiting |

| Red Fumes / Induction Period | Autocatalytic Nitrosation | Presence of nitrous acid ( | Add Urea. Add 0.5-1.0% urea to the nitrating mixture to scavenge nitrous acid. |

Recommended Protocol (Self-Validating)

Rationale: Direct nitration of the dicarboxylic acid is fraught with solubility issues and higher rates of decarboxylation. The industry-standard approach converts the acid to the dimethyl ester , nitrates the ester, and hydrolyzes back to the acid. This ensures >90% yield and high purity.[1]

Step 1: Nitration of Dimethyl Thiophene-2,5-dicarboxylate

-

Preparation : In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, charge Sulfuric Acid (98%, 10 vol) . Cool to 0°C .[2]

-

Substrate Addition : Add Dimethyl thiophene-2,5-dicarboxylate (1.0 eq) portion-wise. Ensure temperature remains < 5°C.

-

Checkpoint: Solution should be clear to slightly yellow. Darkening indicates early oxidation.

-

-

Nitration : Add Fuming Nitric Acid (1.1 eq) dropwise over 30-60 minutes.

-

Critical Control:Do not exceed 10°C. Higher temperatures promote dinitration and hydrolysis/decarboxylation.

-

-

Reaction : Stir at 0-5°C for 1 hour, then allow to warm to ambient temperature (20-25°C) for 1 hour.

-

Validation: TLC/HPLC should show consumption of starting material and a single major product peak.

-

-

Quench : Pour the mixture onto Crushed Ice (20 vol) with vigorous stirring. The product will precipitate as a white/pale yellow solid.

-

Isolation : Filter, wash with copious water (until pH neutral), and dry.

-

Expected Yield: 90-95%.

-

Data: 1H NMR (DMSO-d6) should show a singlet at ~8.26 ppm (thiophene proton) and two methyl singlets.

-

Step 2: Hydrolysis to 3-Nitrothiophene-2,5-dicarboxylic Acid

-

Suspend the nitro-ester in 6M HCl or NaOH/MeOH (followed by acidification). Acidic hydrolysis is often preferred to avoid ring opening sensitivity to strong bases, though thiophenes are generally robust.

-

Reflux until clear (if using acid) or until LCMS confirms full hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Can I nitrate the acid directly to save a step?

A: Technically, yes, but it is not recommended for high-value synthesis. The free acid has poor solubility in cold sulfuric acid, leading to heterogeneous mixtures. Heating to dissolve it triggers nitro-decarboxylation (loss of

Q2: Why do I see a red color developing during nitration?

A: A transient red color is normal, but a deep, persistent red/brown accompanied by fumes indicates oxidation (ring destruction). This is often caused by the presence of nitrous acid (

-

Fix: Ensure your nitric acid is "white fuming" or add a pinch of urea to the reaction mixture to scavenge

.

Q3: Is the 3,4-dinitro byproduct common?

A: It is rare under standard conditions due to steric hindrance between the two nitro groups and the two carboxyl esters. However, if you use >2 equivalents of

Q4: Safety: Are there specific hazards with this nitration? A: Yes.

-

Exotherm: The reaction is highly exothermic. Runaway temperatures can lead to explosive decomposition of the thiophene ring.

-

Sensitivity: Nitrothiophenes can be energetic. Do not distill the crude residue to dryness if high heat is required.

References

-

Irgashev, R. A., & Kazin, N. A. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution.[3] Organics, 5, 507–519. Link

- Key Insight: Provides the optimized protocol for nitr

-

BenchChem Technical Support. (2025). Application Notes and Protocols for the Nitration of Thiophene. Link

-

Katritzky, A. R., et al. (2005).[6][7] Direct nitration of five membered heterocycles.[6][7] ARKIVOC, (iii), 179-191.[6][7] Link[6]

- Key Insight: Discusses the reactivity of thiophenes and the necessity of controlling conditions to prevent degrad

- Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives. Wiley-Interscience.

Sources

- 1. ossila.com [ossila.com]

- 2. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Support Center: Scaling Up 3-Nitrothiophene-2,5-dicarboxylic Acid (3-NTDA)

Introduction: The Scale-Up Paradox

Welcome to the Technical Support Center. If you are reading this, you are likely transitioning from gram-scale synthesis to pilot production (100g – 1kg+) of 3-Nitrothiophene-2,5-dicarboxylic acid (3-NTDA) .

Scaling up thiophene nitration is deceptive. At the milligram scale, the high reactivity of the thiophene ring is a convenience; at the kilogram scale, it becomes a thermal hazard. The central challenge in producing 3-NTDA is not the chemistry itself—the C3 position is the only available site for electrophilic substitution—but managing the exothermicity and solubility dynamics that change drastically with volume.

This guide prioritizes the Nitration-Hydrolysis Route (via the dimethyl or diethyl ester). Our field data suggests this is the most robust method for scale-up, avoiding the solubility issues associated with nitrating the free dicarboxylic acid directly.

Module 1: The Critical Workflow (Visualized)

Before addressing specific failures, validate your process against this standard industrial workflow. We separate the nitration and hydrolysis steps to maximize safety and purity.

Figure 1: The recommended two-stage scale-up workflow. Nitrating the ester (rather than the acid) improves reaction homogeneity and heat transfer.

Module 2: Nitration Safety & Thermal Management

Issue: "My reaction temperature spiked uncontrollably during HNO3 addition, leading to a dark red/black tar."

Diagnosis: Thermal Runaway / Oxidative Decomposition. Thiophene rings are significantly more reactive than benzene.[1][2] In the presence of nitrous acid (HNO2), thiophenes can undergo autocatalytic nitrosation, leading to explosive decomposition or polymerization (tar).

Troubleshooting Protocol

| Parameter | Specification | The "Why" (Causality) |

| Temperature | 0°C – 10°C | Above 15°C, the rate of oxidation competes with nitration. Above 40°C, decarboxylation risks increase. |

| Dosing Rate | 0.5 mL/min per L | Nitration is immediate. The limiting factor is heat removal, not kinetics. Dosing faster than your chiller's capacity causes local hot spots. |

| Acid Mix | H2SO4 (98%) + HNO3 (97%) | Water acts as a reaction brake. Using dilute HNO3 (65%) requires higher temperatures, which triggers side reactions. Use fuming/conc.[1] acids to keep T low. |

| Scavenger | Urea (Optional) | Adding urea destroys nitrous acid ( |

Q: Can I nitrate the free acid (Thiophene-2,5-dicarboxylic acid) directly?

A: We advise against it for scale-up. The free acid has poor solubility in cold concentrated

Module 3: Impurity Profiling & Regiocontrol

Issue: "HPLC shows a persistent impurity (~5-10%) with a similar retention time to the product."

Diagnosis: Decarboxylation Byproduct (3-Nitrothiophene-2-carboxylic acid). The 2,5-dicarboxyl groups are electron-withdrawing, which stabilizes the ring, but they are also leaving groups under thermal stress, particularly in acidic media.

Mechanism of Failure

If the nitration temperature exceeds 40-50°C, or if the hydrolysis is too aggressive, one carboxyl group may be lost as

Figure 2: The thermal decarboxylation pathway. Maintaining strict temperature limits prevents the loss of the C5 carboxyl group.

Corrective Action:

-

Nitration: Keep T < 10°C.

-

Hydrolysis: Do not reflux vigorously for extended periods. Saponification of thiophene esters is rapid; monitor by TLC/HPLC and stop immediately upon conversion.

-

Purification: The dicarboxylic acid is much more acidic (

) than the monocarboxylic impurity. You can exploit this:

Module 4: Isolation & Downstream Processing

Issue: "I get a milky suspension that won't filter, or my yield is < 40%."

Diagnosis: Incomplete Quench or Solubility Trap. 3-NTDA is sparingly soluble in water but highly soluble in organic solvents. However, in strong mineral acid (the nitration matrix), it can remain solubilized or form a supersaturated metastable state.

Step-by-Step Isolation Protocol

-

The Quench:

-

Do NOT pour water into the acid. Pour the reaction mixture slowly into a slurry of crushed ice/water (ratio 1:5).

-

Why? This ensures the product precipitates instantly as a solid ester. If you add water to acid, the heat spike may hydrolyze the ester prematurely or cause oiling out.

-

-

Hydrolysis Workup:

-

After hydrolyzing the ester with NaOH, you have a solution of Disodium 3-nitrothiophene-2,5-dicarboxylate (deep orange/red solution).

-

Filtration: Filter this alkaline solution before acidification.[3] This removes mechanical impurities and any non-acidic byproducts (unreacted ester, tars).

-

Acidification: Add concentrated HCl dropwise to the filtrate until pH = 1.

-

Critical: Cool to 0-4°C during acidification to maximize crystal size and yield.

-

-

Drying:

-

Dry under vacuum at 50°C. Avoid higher temperatures to prevent decarboxylation in the solid state over long durations.

-

FAQ: Rapid Fire Troubleshooting

Q: The product color is dark brown instead of pale yellow. Is it ruined? A: Not necessarily. Nitrothiophenes are notoriously photochromic and prone to surface oxidation. A small amount of polymer can color the whole batch.

-

Fix: Recrystallize from water/ethanol (if dicarboxylic acid) or methanol (if ester). Alternatively, treat the alkaline solution (during hydrolysis) with activated charcoal before acidification.[4]

Q: Can I use stainless steel reactors?

A: For the nitration step: NO. The combination of

Q: My LC-MS shows a mass of M+16. What is it? A: This is likely the S-oxide or sulfone. Strong nitrating conditions can oxidize the thiophene sulfur.

-

Prevention: This confirms your temperature was too high or the acid concentration too strong. Ensure you are using the precise stoichiometry of

(1.05 - 1.1 equivalents). Do not use a large excess of nitrating agent.

References

-

Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes. MDPI. (2024). Describes the multigram-scale preparation of this compound esters using mixed acid nitration.

-

Process for the preparation of thiophene-2,5-dicarboxylic acid. Google Patents (US5688969A). Details the industrial handling of thiophene dicarboxylic acids and purification via pH adjustment.

-

Nitration of Thiophene Derivatives. Organic Syntheses. Coll. Vol. 2, p. 466 (1943). Foundational text on the safety hazards (explosive violence) of nitrating thiophenes without temperature control.

-

2,5-Thiophenedicarboxylic acid Safety Data. PubChem / NIH. Solubility and hazard classification data for the target compound.[5]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof - Google Patents [patents.google.com]

- 4. CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

preventing degradation of 3-Nitrothiophene-2,5-dicarboxylic acid during reactions

Welcome to the technical support center for 3-Nitrothiophene-2,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling and reacting with this versatile, yet sensitive, compound. Our goal is to equip you with the knowledge to prevent its degradation and ensure the success of your experiments.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the two carboxylic acid moieties activates the thiophene ring, making it amenable to a variety of chemical transformations. However, this reactivity also presents challenges in terms of stability and potential degradation pathways. This guide provides a comprehensive overview of the key considerations for working with this compound, presented in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The most significant degradation pathway is nucleophilic aromatic substitution (SNAr) of the nitro group. The electron-deficient thiophene ring is susceptible to attack by nucleophiles, leading to the displacement of the nitro group. This is particularly prevalent with soft nucleophiles like thiolates.[1] Additionally, under harsh conditions, the thiophene ring itself can be susceptible to opening, especially in the presence of strong bases.[2]

Q2: How should I properly store this compound?

A2: As a nitroaromatic compound, it should be stored in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[3][4] It is crucial to keep it in a tightly sealed, airtight container to prevent the absorption of moisture.[3] Store it segregated from strong bases, oxidizing agents, and reducing agents.[3]

Q3: What is the general thermal stability of this compound?

Q4: Is decarboxylation a concern when working with this diacid?

A4: Decarboxylation of aromatic carboxylic acids can occur, particularly at elevated temperatures and in the presence of certain catalysts, such as copper or silver compounds.[5][6] However, thiophene-2-carboxylic acids are generally more difficult to decarboxylate compared to their furan and pyrrole counterparts. While not a primary concern under typical reaction conditions, it is a potential side reaction to be aware of during high-temperature reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Yield in Nucleophilic Substitution Reactions

Symptoms:

-

Starting material is consumed, but the desired product is not formed.

-

A complex mixture of unidentifiable byproducts is observed.

Potential Causes & Solutions:

| Potential Cause | Explanation | Recommended Solution |